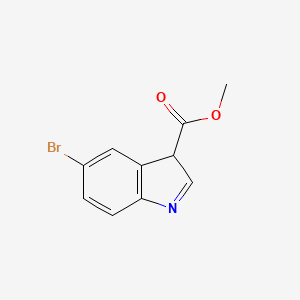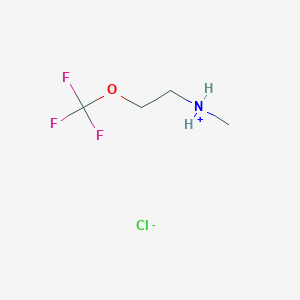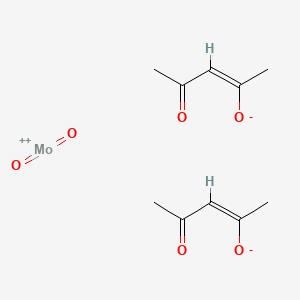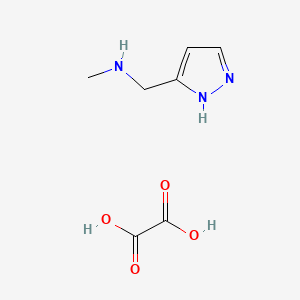
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea
Overview
Description
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Method for Guanidine Formation : The use of N,N'-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride provides an efficient method for bis-Boc protected guanidine formation, especially for amino compounds that are highly deactivated either sterically or electronically (Kim & Qian, 1993).
Synthesis of 5-Lipoxygenase Inhibitor LY280810 : N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been utilized in the synthesis of the 5-lipoxygenase inhibitor LY280810 and other hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).
Catalytic Asymmetric Synthesis of α-Amino Esters/Ketones : N,O-Bis(tert-butoxycarbonyl)hydroxylamines, as bench-stable imine surrogates, have been used in a novel catalytic asymmetric method for synthesizing α-amino esters and ketones, offering excellent yields and enantioselectivities (Xu et al., 2020).
Facile Synthesis Method : A method for the facile synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine was developed, utilizing readily available reagents and improving safety over previous methods (Staszak & Doecke, 1993).
Synthesis and Reactivity of 1,4-Dihydropyrazine Derivative : N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine is used in Michael addition reactions and has its electrochemical behavior studied for further applications (Rodrigues, Ferreira, & Monteiro, 2004).
Preparation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines can yield intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles, useful in pharmaceutical and synthetic chemistry (Clark et al., 1991).
properties
IUPAC Name |
tert-butyl N-methyl-N-[(Z)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWHBUZJEFLAHC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/N(C)C(=O)OC(C)(C)C)\SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(tert-butoxycarbonyl)-N,S-dimethylisothiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B7970439.png)


![[4-(1,2,4-Oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7970462.png)







![[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7970533.png)